molecular formula C16H17N3O3S B5763905 N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide

N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide

Cat. No. B5763905
M. Wt: 331.4 g/mol
InChI Key: OWALJILDGUWVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide, commonly known as Furamidine, is a synthetic compound with antiprotozoal properties. It was first synthesized in the 1980s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of Furamidine is not fully understood. However, it is believed to target the kinetoplast DNA (kDNA) of the parasite, which is essential for its survival. Furamidine binds to the minor groove of the kDNA and disrupts its structure, leading to the inhibition of DNA replication and ultimately the death of the parasite.
Biochemical and Physiological Effects:
Furamidine has been shown to have low toxicity in vitro and in vivo. It has also been shown to have good oral bioavailability and can cross the blood-brain barrier. In animal studies, Furamidine has been shown to reduce parasitemia and increase survival rates in mice infected with Trypanosoma brucei.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for lab experiments. It is a synthetic compound with a well-defined chemical structure, making it easy to produce and study. It also has low toxicity and good oral bioavailability, making it suitable for in vivo studies. However, Furamidine has some limitations, such as its limited solubility in water and its potential for non-specific binding to DNA.

Future Directions

For the study of Furamidine include the development of analogs with improved pharmacokinetic properties, investigation of its potential for other parasitic diseases, and exploration of its use in combination with other drugs.

Synthesis Methods

The synthesis of Furamidine involves the reaction of 2-furfurylamine with 4-morpholinecarbonyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with thiophosgene to form Furamidine. This synthesis method has been optimized to produce high yields of Furamidine with purity suitable for research purposes.

Scientific Research Applications

Furamidine has been extensively studied for its antiprotozoal properties, particularly against Trypanosoma brucei, the causative agent of African trypanosomiasis. African trypanosomiasis, also known as sleeping sickness, is a parasitic disease that affects humans and animals in sub-Saharan Africa. Furamidine has shown promising results in preclinical studies as a potential treatment for this disease.

properties

IUPAC Name

N-[(2-morpholin-4-ylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-15(14-6-3-9-22-14)18-16(23)17-12-4-1-2-5-13(12)19-7-10-21-11-8-19/h1-6,9H,7-8,10-11H2,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWALJILDGUWVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide

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